molecular formula C14H10O3 B1595658 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one CAS No. 21353-16-2

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one

Cat. No. B1595658
CAS RN: 21353-16-2
M. Wt: 226.23 g/mol
InChI Key: ICQJMFFQTDQTNL-UHFFFAOYSA-N
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Description

In recent years, there has been an increasing interest in the synthesis and study of 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one (also known as HBC), a naturally occurring flavonoid. HBC has been found to possess several bioactive properties and is being studied extensively for its potential applications in various fields, including medicine, agriculture, and cosmetics. In

Scientific Research Applications

Fluorescence and Metal Interaction Properties

The fluorescence and metal interaction properties of benzo[c]chromen derivatives have been extensively studied, showing that certain derivatives exhibit significant fluorescence enhancement in the presence of metals. This makes them valuable in the fields of analytical, environmental, and medicinal chemistry for the development of fluorescence probes (Gülcan et al., 2022).

Green Synthesis Approaches

A green synthesis approach for benzo[f]furo[3,2-c]chromen-4-(5H)-ones has been developed, utilizing microwave irradiation and solvent-free conditions. This method highlights the importance of eco-friendly and high-yield synthesis procedures for such compounds, which are explored for their potential therapeutic applications (Kumar et al., 2015).

Biological Screening for Cytotoxic and Bactericidal Activity

7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have been synthesized and evaluated for their cytotoxic and bactericidal activities, revealing high degrees of efficacy in selected compounds. This indicates the potential for these compounds in the development of new antimicrobial and anticancer agents (Khan et al., 2003).

Solid State Fluorescence Properties

The study of benzo[c]coumarin carboxylic acids has shown excellent fluorescence in both ethanol solution and solid state, due to their large conjugated systems and various hydrogen bonds. This suggests their utility in molecular recognition and as fluorescent probes in research applications (Shi et al., 2017).

Antimicrobial Activities of Zinc(II) Complexes

Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including 7-hydroxy-4-methyl-2H-chromen-2-one derivatives, have demonstrated significant antimicrobial activities against various bacterial and fungal strains. This highlights their potential as antimicrobial agents in medical and pharmaceutical research (Yamgar et al., 2014).

properties

IUPAC Name

7-hydroxy-4-methylbenzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-7-13(16)17-14-9(8)5-6-10-11(14)3-2-4-12(10)15/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJMFFQTDQTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943914
Record name 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one

CAS RN

21353-16-2
Record name NSC115556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-4-METHYL-2H-NAPHTHO(1,2-B)PYRAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KV Sashidhara, GR Palnati, SR Avula, S Singh… - Bioorganic & medicinal …, 2012 - Elsevier
A series of novel benzocoumarin amide derivatives have been synthesized and evaluated for their anti-thrombotic activity. Amongst these, compounds 5, 7 and 8 exhibited promising …
Number of citations: 22 www.sciencedirect.com
VV Mezheritskii, RV Tyurin, LG Minyaeva… - Russian journal of …, 2006 - Springer
Reactions of naphthalene-1,5-diol and its derivatives (5-methoxynaphthalen-1-ol, 2-bromo-5-methoxynaphthalen-1-ol, and 2,6-di-tert-butylnaphthalene-1,5-diol) with ethyl acetoacetate, …
Number of citations: 8 link.springer.com
B Bahramnezhad, D Ghazanfari… - Journal of …, 2020 - Wiley Online Library
In this work, MnSb 2 O 6 ‐chitosan nanocomposites were synthesized and have been employed in Pechmann condensation for the synthesis of coumarin derivatives. MnSb 2 O 6 ‐…
Number of citations: 8 onlinelibrary.wiley.com

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